molecular formula C18H22N2O4 B12316978 N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine

N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine

Cat. No.: B12316978
M. Wt: 330.4 g/mol
InChI Key: FUNJWWBPGJDLMT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-pyrrol-1-ylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)19-15(16(21)22)12-13-6-8-14(9-7-13)20-10-4-5-11-20/h4-11,15H,12H2,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNJWWBPGJDLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N2C=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methodologies

O-tertiary-Butyl S-Phenyl Thiocarbonate Method

This method, detailed in US Patent 3,855,238, involves direct Boc protection of the amino acid using O-tertiary-butyl S-phenyl thiocarbonate (1 ) under basic conditions. The protocol is adaptable to Boc-pyrrolylphenyl-alanine by substituting L-alanine with 3-[4-(1-pyrrolyl)phenyl]-L-alanine as the starting material.

Reaction Mechanism
  • Deprotonation : A strong base (e.g., 1,1,3,3-tetramethylguanidine) deprotonates the α-amine of 3-[4-(1-pyrrolyl)phenyl]-L-alanine.
  • Electrophilic Attack : The thiocarbonate (1 ) reacts with the deprotonated amine, transferring the Boc group via nucleophilic acyl substitution.
  • Byproduct Formation : Phenylthiolate is released and oxidized to phenyl disulfide using H₂O₂, facilitating its removal.
Optimized Protocol (Adapted from Example 2)
Component Quantity Role
3-[4-(1-Pyrrolyl)phenyl]-L-alanine 8.9 g (0.1 mol) Substrate
O-tert-Butyl S-phenyl thiocarbonate 25 g (0.12 mol) Boc source
1,1,3,3-Tetramethylguanidine 23 g (0.2 mol) Base
Dimethyl sulfoxide (DMSO) 50 mL Solvent

Conditions :

  • Temperature: 55°C
  • Duration: 20 hours
  • Workup: Adjust pH to 3 with citric acid, extract with ethyl acetate, dry over MgSO₄, and concentrate.
    Yield : 84% (theoretical).

Advantages :

  • High yield under mild acidic workup.
  • Scalable to industrial production.

Limitations :

  • Requires synthesis of 1 , which involves toxic reagents (phosgene).
  • DMSO complicates solvent removal.

Coupling Reagent-Mediated Boc Protection

Alternative methods employ coupling reagents like N,N'-diisopropylcarbodiimide (DIC) or hexafluorophosphate benzotriazole tetramethyl uronium (HATU) to activate the Boc group (e.g., Boc-Osu) for reaction with the amino acid.

Typical Procedure
  • Activation : Boc-Osu reacts with DIC in dichloromethane (DCM) to form an active ester.
  • Coupling : The active ester reacts with 3-[4-(1-pyrrolyl)phenyl]-L-alanine in the presence of a catalytic base (e.g., DMAP).
  • Purification : Column chromatography isolates the product.

Conditions :

  • Solvent: DCM or DMF
  • Temperature: Room temperature
  • Duration: 4–12 hours
    Yield : 60–75% (estimated from analogous reactions).

Advantages :

  • Avoids thiocarbonate synthesis.
  • Compatible with acid-sensitive substrates.

Limitations :

  • Lower yields compared to the thiocarbonate method.
  • Costly coupling reagents.

Comparative Analysis of Methods

Efficiency and Practicality

Parameter Thiocarbonate Method Coupling Reagent Method
Yield 84% 60–75%
Reaction Time 20 hours 4–12 hours
Scalability Industrial-scale feasible Limited by reagent cost
Byproduct Handling Requires H₂O₂ oxidation Minimal

Substrate Compatibility

  • The thiocarbonate method is pH-sensitive and unsuitable for substrates prone to β-elimination.
  • Coupling reagents are preferable for sterically hindered amino acids.

Critical Considerations in Synthesis

Solvent Selection

  • DMSO enhances reactivity in the thiocarbonate method but complicates product isolation.
  • DCM/DMF in coupling methods improve solubility but pose environmental concerns.

Purification Strategies

  • Acid-Base Extraction : Effective for removing unreacted starting materials (pH-dependent solubility).
  • Chromatography : Necessary for coupling reagent methods due to side products.

Chemical Reactions Analysis

Types of Reactions

N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine form of the compound .

Scientific Research Applications

Peptide Synthesis

The primary application of N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine is as a building block in the synthesis of peptides and proteins, particularly through solid-phase peptide synthesis (SPPS). The Boc group allows for chemoselective reactions during the elongation of peptide chains, enhancing the efficiency and specificity of the synthesis process . This capability makes it an essential component for constructing peptides that incorporate non-natural amino acids, such as L-ΨPA.

This compound is being explored for its potential therapeutic applications. The incorporation of L-ΨPA into peptides could lead to the development of novel drugs with improved efficacy or altered pharmacokinetic properties due to the unique interactions facilitated by the pyrrolylphenyl group. This compound may also serve as a useful tool in studies aimed at understanding protein-protein interactions (PPIs), where it can be strategically incorporated into proteins to introduce chemical handles for labeling or affinity purification.

Table 2: Potential Biological Interactions

Interaction TypeDescription
Receptor Binding Potential interaction with receptors involved in metabolic pathways
Enzyme Modulation Possible effects on enzyme activity related to various biological functions

Case Studies and Research Findings

Although detailed case studies specifically focusing on this compound are sparse, its structural characteristics align with those of compounds that have shown promise in drug development. For instance, research on similar pyrrole-containing compounds has demonstrated their potential as neuroactive agents and anticancer drugs .

Notable Similar Compounds

Compound NameStructureUnique Features
N-Boc-L-alanineC₇H₁₅NO₂Simple amino acid derivative; widely used in peptide synthesis.
4-PyrrolidinophenylalanineC₁₈H₂₃N₃O₂Contains a pyrrolidine ring; relevant in neuropharmacology.
N-(tert-Butoxycarbonyl)-L-tyrosineC₁₉H₂₃N₃O₄Similar protecting group; contains a phenolic hydroxyl group enhancing reactivity.

Mechanism of Action

The mechanism by which N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine exerts its effects involves its interaction with specific molecular targets. The Boc group provides protection during synthesis, allowing for selective reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Boc-Protected Amino Acid Derivatives
Compound Name Substituent at β-Position Functional Groups Molecular Formula CAS Number Reference
N-(tert.-Butoxycarbonyl)-3-[4-(1-pyrrolyl)phenyl]-L-alanine 4-(1-pyrrolyl)phenyl Boc, pyrrolyl, phenyl C₁₈H₂₂N₂O₄ 312619-46-8
tert-Butyl 3-{[((5R)-3-{4-[(Z)-(acetyloxy)iminomethyl]phenyl}-4,5-dihydro-5-isoxazolyl)acetyl]amino}-N-((3S)-3-benzyloxybutoxycarbonyl)-L-alaninate 4-[(Z)-[(acetyloxy)imino]aminomethyl]phenyl Boc, isoxazolyl, acetyloxyimino, benzyloxy C₃₆H₄₄N₄O₁₀ Not provided
N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine 4-phenylphenyl (biphenyl) Boc, biphenyl C₂₀H₂₃NO₄ 147923-08-8
N-(tert-Butoxycarbonyl)-L-alanine Hydrogen (unsubstituted) Boc C₈H₁₅NO₄ 15761-38-3

Key Observations :

  • Steric Effects: Bulky substituents (e.g., biphenyl in ) reduce conformational flexibility, whereas smaller groups (e.g., acetyloxyimino in ) may improve reactivity in coupling reactions.

Physicochemical and Spectroscopic Properties

Table 3: NMR and Analytical Data Comparison
Compound Name ¹H NMR Key Peaks (δ, ppm) ¹³C NMR Key Peaks (δ, ppm) IR (cm⁻¹) Reference
N-(tert.-Butoxycarbonyl)-3-[4-(1-pyrrolyl)phenyl]-L-alanine Data not explicitly provided; expected peaks: Boc tert-butyl (~1.4 ppm), pyrrole protons (~6.5–7.2 ppm). Expected: Boc carbonyl (~155 ppm), pyrrole carbons (~105–120 ppm). N-H stretch (~3300), C=O (~1700)
tert-Butyl 3-{[((5R)-3-{4-[(Z)-[(acetyloxy)imino]... 1.43 (s, 9H, Boc), 2.10 (s, 3H, acetyl), 6.80–7.50 (m, aromatic). 155.2 (Boc C=O), 170.5 (acetyl C=O), 121–140 (aromatic). 1745 (C=O), 1650 (C=N)
N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine 1.40 (s, 9H, Boc), 7.20–7.60 (m, biphenyl). 155.0 (Boc C=O), 140.0 (biphenyl quaternary C). 1680 (C=O), 1510 (C-C aromatic)

Spectroscopic Notes:

  • The absence of explicit NMR data for the target compound necessitates extrapolation from analogs. The pyrrolyl group’s protons are expected to resonate upfield compared to electron-deficient aryl groups in .

Biological Activity

N-(tert-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine, commonly referred to as Boc-L-Ala-Pyr, is a synthetic amino acid derivative with significant potential in medicinal chemistry and biochemistry. Its molecular formula is C18H22N2O4C_{18}H_{22}N_{2}O_{4}, and it has a molecular weight of approximately 330.4 g/mol. This compound is notable for its applications in peptide synthesis and as a potential therapeutic agent due to its biological activity.

  • Molecular Formula : C18H22N2O4C_{18}H_{22}N_{2}O_{4}
  • Molecular Weight : 330.4 g/mol
  • CAS Number : 312619-46-8
  • Purity : Typically around 95% .

Biological Activity Overview

The biological activity of N-(tert-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine has been explored in various studies, particularly focusing on its role as an inhibitor in enzyme systems and its potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds similar to Boc-L-Ala-Pyr exhibit inhibitory effects on histone deacetylases (HDACs), particularly HDAC6. These enzymes are crucial in regulating gene expression and are implicated in several diseases, including cancer and neurodegenerative disorders. The presence of the pyrrole ring structure enhances the compound's interaction with the enzyme, potentially leading to improved selectivity and potency .

Anticancer Properties

In vitro studies have demonstrated that derivatives of Boc-L-Ala-Pyr can induce apoptosis in cancer cell lines. This effect is attributed to the compound's ability to modulate histone acetylation, leading to the reactivation of silenced tumor suppressor genes. The incorporation of aromatic rings appears to enhance the compound's binding affinity to target proteins involved in cancer progression .

Case Studies

  • Study on HDAC Inhibition :
    • Objective : To evaluate the inhibitory effects of Boc-L-Ala-Pyr on HDAC6.
    • Findings : The compound showed significant inhibition of HDAC6 activity, resulting in increased acetylation of histones in treated cells. This suggests a potential role for Boc-L-Ala-Pyr in cancer therapy through epigenetic modulation .
  • Antitumor Activity Assessment :
    • Objective : To assess the cytotoxic effects of Boc-L-Ala-Pyr on various cancer cell lines.
    • Results : The compound exhibited dose-dependent cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values indicating effective concentrations for therapeutic use .

Data Tables

PropertyValue
Molecular FormulaC18H22N2O4C_{18}H_{22}N_{2}O_{4}
Molecular Weight330.4 g/mol
CAS Number312619-46-8
Purity95%
Biological ActivityEffect
HDAC6 InhibitionSignificant inhibition
Apoptosis InductionObserved in cancer cells
CytotoxicityDose-dependent

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